methyl 3-(methoxymethyl)-2-methylbenzoate
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Overview
Description
Methyl 3-(methoxymethyl)-2-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, featuring a methoxymethyl group and a methyl group attached to the benzene ring. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methoxymethyl)-2-methylbenzoate typically involves the esterification of 3-(methoxymethyl)-2-methylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3-(Methoxymethyl)-2-methylbenzoic acid+MethanolH2SO4Methyl 3-(methoxymethyl)-2-methylbenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxymethyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.
Major Products
Oxidation: 3-(Methoxymethyl)-2-methylbenzoic acid.
Reduction: 3-(Methoxymethyl)-2-methylbenzyl alcohol.
Substitution: 3-(Methoxymethyl)-2-methyl-4-nitrobenzoate (nitration product).
Scientific Research Applications
Methyl 3-(methoxymethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(methoxymethyl)-2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbenzoate: Lacks the methoxymethyl group, resulting in different chemical reactivity and properties.
Methyl 3-methylbenzoate: Similar structure but without the methoxymethyl group, leading to variations in its applications and reactivity.
Methyl 4-(methoxymethyl)-2-methylbenzoate: Positional isomer with the methoxymethyl group at a different position on the benzene ring.
Uniqueness
Methyl 3-(methoxymethyl)-2-methylbenzoate is unique due to the presence of both the methoxymethyl and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous.
Properties
CAS No. |
2648957-84-8 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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